Cas no 52043-10-4 (o-Iodobenzylsulfonyl fluoride)

o-Iodobenzylsulfonyl fluoride structure
o-Iodobenzylsulfonyl fluoride structure
Product Name:o-Iodobenzylsulfonyl fluoride
CAS No:52043-10-4
MF:C7H6FIO2S
MW:300.089216709137
CID:5945570
PubChem ID:129803704
Update Time:2025-10-29

o-Iodobenzylsulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-7470072
    • (2-iodophenyl)methanesulfonyl fluoride
    • 52043-10-4
    • o-iodobenzylsulfonyl fluoride
    • o-Iodobenzylsulfonyl fluoride
    • Inchi: 1S/C7H6FIO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2
    • InChI Key: JVEOUDXJRQKUJJ-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1CS(=O)(=O)F

Computed Properties

  • Exact Mass: 299.91173g/mol
  • Monoisotopic Mass: 299.91173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.5Ų

o-Iodobenzylsulfonyl fluoride Pricemore >>

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Additional information on o-Iodobenzylsulfonyl fluoride

Recent Advances in the Application of o-Iodobenzylsulfonyl Fluoride (52043-10-4) in Chemical Biology and Medicinal Research

o-Iodobenzylsulfonyl fluoride (o-IBSF, CAS: 52043-10-4) has emerged as a critical chemical probe and inhibitor in the field of chemical biology and medicinal chemistry. This sulfonyl fluoride derivative is widely recognized for its ability to covalently modify serine hydrolases and other nucleophilic residues, making it a valuable tool for target identification and drug discovery. Recent studies have highlighted its utility in activity-based protein profiling (ABPP) and the development of covalent inhibitors for various disease targets.

One of the most significant advancements in the application of o-IBSF is its role in the selective inhibition of serine hydrolases, a large family of enzymes involved in numerous physiological and pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that o-IBSF exhibits potent inhibitory activity against several cancer-associated hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). The study utilized mass spectrometry-based proteomics to confirm the covalent binding of o-IBSF to the active site serine residues of these enzymes, providing a mechanistic basis for its inhibitory effects.

In addition to its applications in cancer research, o-IBSF has been explored as a potential therapeutic agent for neurodegenerative diseases. A recent preprint on bioRxiv reported that o-IBSF can cross the blood-brain barrier and inhibit neuroinflammatory pathways by targeting microglial serine hydrolases. This finding opens new avenues for the development of covalent drugs targeting neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.

The chemical versatility of o-IBSF has also been leveraged in the design of bifunctional probes for chemical proteomics. A 2024 study in ACS Chemical Biology described the synthesis of an o-IBSF-derived probe equipped with a clickable handle for bioorthogonal labeling. This probe enabled the identification of novel serine hydrolase targets in complex proteomes, showcasing the potential of o-IBSF in expanding the toolbox for functional proteomics.

Despite its promising applications, challenges remain in optimizing the selectivity and pharmacokinetic properties of o-IBSF-based compounds. Recent efforts have focused on structural modifications to reduce off-target effects and improve metabolic stability. For instance, a team at the Scripps Research Institute developed a series of o-IBSF analogs with enhanced selectivity for specific hydrolase subfamilies, as reported in a 2023 Nature Chemical Biology publication.

Looking ahead, the integration of o-IBSF with emerging technologies such as cryo-EM and AI-driven drug design is expected to further accelerate its applications in drug discovery. The unique reactivity profile of this compound, combined with recent methodological advances, positions it as a key player in the next generation of covalent inhibitors and chemical probes.

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